N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C17H14Cl2N2O3S2 and its molecular weight is 429.33. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Activities
Studies have indicated that derivatives of benzothiazole possess significant antimicrobial and antiviral properties. For instance, compounds synthesized from benzothiazoles have shown effectiveness against a range of microbial strains, including bacteria and fungi, highlighting their potential as antimicrobial agents (B'Bhatt & Sharma, 2017). Additionally, certain benzothiazole sulfonamide derivatives have exhibited antiviral activities, especially against tobacco mosaic virus, presenting a promising avenue for antiviral drug development (Zhuo Chen et al., 2010).
Herbicidal Applications
The herbicidal potential of benzamide derivatives, similar in structural functionality to N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide, has been explored with positive outcomes. These compounds have demonstrated herbicidal activity against annual and perennial grasses, suggesting their utility in agricultural practices (K. Viste et al., 1970).
Anticancer Properties
Research into benzothiazole derivatives has also uncovered their potential in anticancer treatments. Certain compounds within this chemical class have shown cytotoxic effects against tumor cell lines, indicating their relevance in developing new anticancer therapies (A. Zablotskaya et al., 2013). This aligns with the broader search for effective and selective anticancer agents in contemporary medicinal chemistry.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been found to inhibit the growth of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis , suggesting that they may have bacteriostatic or bactericidal effects against this organism.
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the pH and ionic strength of its environment.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S2/c1-10-2-4-11(5-3-10)26(23,24)9-8-14(22)20-17-21-16-13(25-17)7-6-12(18)15(16)19/h2-7H,8-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRSJMYMGQZHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.